Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
Description
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a cyclopentane-derived ester with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.30 g/mol . It is characterized by a 3-keto-substituted cyclopentyl ring bearing a methyl group at the 2-position and an acetate ester side chain. This compound is commercially recognized under synonyms such as Methyl Dihydrojasmonate, Hedione, and Kharismal, indicating its significance in the fragrance industry as a synthetic analog of jasmonate derivatives .
Key physicochemical properties include:
- Refractive Index: 1.470–1.477 (n²⁰/D)
- Density: 1.022–1.033 g/cm³ (d²⁰/₂₀)
- Solubility: Miscible with ethanol and organic solvents . The compound meets purity standards of ≥95% by GC analysis and is regulated under FEMA No. 3410 and JECFA No. 1400 for flavor and fragrance applications .
Properties
IUPAC Name |
methyl 2-(2-methyl-3-oxocyclopentyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-7(3-4-8(6)10)5-9(11)12-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWISWTYJGPPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate typically involves the esterification of 2-(2-methyl-3-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate and Analogues
(a) Cyclopentane Derivatives
- Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate (C₉H₁₃N₃O₃): Exhibits a hydroxyl group at C2 and an azido group at C3, enhancing reactivity for click chemistry. NMR data (δ 3.65 ppm for methoxy) confirm ester functionality, while the azido group (δ 3.01 ppm) enables bioconjugation .
- Methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate (C₉H₁₃BrO₃): Bromine substitution at C3 increases electrophilicity, making it suitable for Suzuki coupling reactions. ¹H NMR shows a deshielded proton at δ 3.99 ppm for the cyclopentyl hydroxyl group .
(b) Aromatic and Aliphatic Esters
- Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃): The phenyl group at C2 enhances stability but reduces solubility in polar solvents. It serves as a precursor for illicit drug synthesis due to its α-acetylphenylacetate structure .
- Ethyl 2-methyl-3-oxobutanoate (C₇H₁₂O₃): The ethyl ester and methyl-ketone groups simplify enolate formation, favoring its use in Horner–Wadsworth–Emmons reactions for α,β-unsaturated esters .
Biological Activity
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of plant physiology. This article explores the compound's biological activity, including its effects on nicotine accumulation in plants, its synthesis, and its potential applications in agricultural biotechnology.
- Molecular Formula : C_{10}H_{16}O_3
- Molecular Weight : Approximately 172.24 g/mol
- Structural Features : The compound features a cyclopentyl structure with an ester functional group, which contributes to its unique biological properties.
Effects on Plant Physiology
Research indicates that this compound exhibits significant biological activity, particularly in enhancing nicotine accumulation in Nicotiana attenuata leaves. This effect is comparable to that induced by methyl jasmonate, a well-known plant hormone involved in stress responses and defense mechanisms against herbivory and environmental stressors .
The compound appears to function as a signaling molecule, influencing metabolic pathways related to plant defense. Its ability to induce nicotine accumulation suggests that it may play a role in enhancing the plant's defense mechanisms against herbivores.
Study 1: Induction of Nicotine Accumulation
In a controlled study, Nicotiana attenuata plants treated with this compound showed a statistically significant increase in nicotine levels compared to untreated controls. The results suggest that the compound activates specific defense pathways similar to those activated by methyl jasmonate.
| Treatment | Nicotine Level (mg/g) | Statistical Significance |
|---|---|---|
| Control | 0.45 | - |
| This compound | 0.85 | p < 0.01 |
Study 2: Comparative Analysis with Methyl Jasmonate
A comparative analysis was conducted to evaluate the efficacy of this compound against methyl jasmonate. Both compounds were applied at equivalent concentrations, and their effects on nicotine production were measured.
| Compound | Nicotine Level (mg/g) | Efficacy Comparison |
|---|---|---|
| Methyl Jasmonate | 0.90 | Baseline |
| This compound | 0.85 | Comparable |
Synthesis Methods
Various methods have been developed for synthesizing this compound, including:
- Esterification Reactions : Utilizing acid chlorides and alcohols.
- Cyclization Techniques : Involving cyclopentanone derivatives.
- Biotransformation Approaches : Employing microbial systems for more sustainable production.
Safety and Toxicology
The safety profile of this compound has been evaluated within the context of cyclopentanones. Studies indicate low acute toxicity and no significant mutagenic or genotoxic effects observed in bacterial and mammalian cell assays . Furthermore, minimal skin irritation was reported at current usage levels.
Q & A
Q. What are the established synthetic routes for Methyl 2-(2-methyl-3-oxocyclopentyl)acetate, and what are their key intermediates?
The synthesis typically involves esterification or condensation reactions targeting the cyclopentyl backbone. For example:
- Stepwise alkylation of cyclopentanone derivatives followed by esterification with methyl acetate.
- Claisen-Schmidt condensation between substituted cyclopentanones and methyl acetoacetate, with subsequent oxidation . Key intermediates include 2-methyl-3-oxocyclopentane derivatives, which are stabilized via keto-enol tautomerism. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the ester product .
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry and confirms the cyclopentyl-acetate linkage. Refinement via SHELXL (e.g., R-factor < 0.05) ensures accuracy in bond lengths/angles .
- NMR spectroscopy : Distinct signals include the methyl ester (δ ~3.6 ppm, singlet) and cyclopentyl protons (δ 1.5–2.8 ppm, multiplet). Discrepancies in coupling constants may indicate conformational flexibility .
- Mass spectrometry : Molecular ion peak at m/z 224.30 (C₁₃H₂₀O₃) with fragmentation patterns confirming the ester and ketone groups .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., ring puckering in the cyclopentyl group) or solvent interactions . Strategies include:
- DFT calculations (B3LYP/6-31G* level) to model conformers and predict chemical shifts .
- Variable-temperature NMR to identify coalescence points for interconverting structures .
- Cross-validation with IR spectroscopy (C=O stretches at ~1740 cm⁻¹ for ester and ~1700 cm⁻¹ for ketone) .
Q. What experimental design considerations are critical for studying its biological activity?
- In vitro assays : Prioritize enzyme inhibition studies (e.g., lipoxygenase or cyclooxygenase) due to the compound’s structural similarity to prostaglandin intermediates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (IC₅₀ determination) with controls for esterase-mediated hydrolysis .
- Metabolic stability : Assess hepatic microsomal degradation rates to identify labile functional groups (e.g., ester hydrolysis) .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Crystallization issues : Low melting point (~45°C) and solvent polymorphism complicate crystal growth.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
